Tetramethylammonium silicate

Description

The exact mass of the compound this compound is 388.34448256 g/mol and the complexity rating of the compound is 38.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tetramethylazanium;silicate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H12N.O4Si/c5*1-5(2,3)4/h4*1-4H3;/q4*+1;-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSPVJKFJYTCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-][Si]([O-])([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H48N4O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746209 | |

| Record name | Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53116-81-7 | |

| Record name | Tetrakis(N,N,N-trimethylmethanaminium) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl ammonium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of Tetramethylammonium Silicate in Zeolite Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeolites, crystalline aluminosilicates with well-defined microporous structures, are indispensable materials in a myriad of applications, including catalysis, ion exchange, and adsorption-based separations. The precise control over the final zeolite structure and its properties is paramount for optimizing its performance in these applications. Organic structure-directing agents (SDAs) play a crucial role in modern zeolite synthesis, guiding the assembly of silica (B1680970) and alumina (B75360) precursors into specific framework topologies. Among these, tetramethylammonium (B1211777) silicate (B1173343) (TMASi), and its hydroxide (B78521) counterpart (TMAOH), have emerged as highly effective SDAs, particularly in the synthesis of high-silica zeolites. This technical guide provides an in-depth exploration of the role of the tetramethylammonium (TMA⁺) cation in zeolite synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in the rational design and synthesis of advanced zeolitic materials.

Core Function of Tetramethylammonium Cation as a Structure-Directing Agent

The primary role of the tetramethylammonium cation (TMA⁺) in zeolite synthesis is to act as a template or structure-directing agent.[1][2] Its size, shape, and charge distribution are complementary to the dimensions of specific building units and cavities within the forming zeolite framework. This templating effect is crucial for creating materials with tailored pore sizes and catalytic activities.[1]

The TMA⁺ cation stabilizes specific silicate and aluminosilicate (B74896) oligomers in the synthesis gel, which are the fundamental building blocks of the zeolite crystal.[3] Computational and spectroscopic studies have revealed that TMA⁺ preferentially stabilizes double four-ring (D4R) silicate units, which are key components in the framework of certain zeolites, most notably the Linde Type A (LTA) zeolite.[3] This structure-directing role allows for the synthesis of zeolites with specific topologies that might not be accessible through conventional synthesis routes that rely solely on inorganic cations.

Beyond structure direction, the use of TMA⁺ has a significant impact on the physicochemical properties of the resulting zeolite, including:

-

Silicon-to-Aluminum (Si/Al) Ratio: The presence of TMA⁺ cations can facilitate the synthesis of zeolites with higher Si/Al ratios.[1][4] For instance, in the synthesis of LTA-type zeolites, the use of TMA⁺ can increase the Si/Al ratio from a typical value of 1 to as high as 3 or even more when used in combination with other SDAs.[1][5]

-

Crystal Size and Morphology: The concentration of TMA⁺ in the synthesis gel influences the nucleation and growth kinetics of the zeolite crystals.[6] Varying the TMAOH concentration has been shown to control the crystal size of omega zeolite nanocrystals, with sizes ranging from 34 to 100 nm.[6]

-

Crystallinity: The presence and concentration of TMA⁺ can affect the overall crystallinity of the final product.[7]

Quantitative Data on Zeolite Synthesis with Tetramethylammonium Hydroxide

The following tables summarize quantitative data from various studies on the synthesis of different zeolites using tetramethylammonium hydroxide (TMAOH) as the structure-directing agent.

Table 1: Synthesis of LTA Zeolite

| Molar Composition of Synthesis Gel | Crystallization Temperature (°C) | Crystallization Time (h) | Resulting Zeolite Properties | Reference |

| 1 Al₂O₃ : 6 SiO₂ : 0.16 Na₂O : 7.27 (TMA)₂O : 350 H₂O | 80 | 24 | Nanocrystals with sizes ranging from 30 to 70 nm | [8] |

| 1 SiO₂ : 0.025 Al₂O₃ : 0.15 Na₂O : 0.15 K₂O : 0.06 TMAOH : 14 H₂O | 144 | - | Zeolite T with some Zeolite W impurity | [9] |

| 1 SiO₂ : 0.055 Al₂O₃ : 0.23 Na₂O : 0.008 K₂O : 0.05-0.22 TMAOH : 14 H₂O | 100 | 48-192 | Zeolite T, crystal size varies from 2 µm to 200 nm with increasing TMAOH | [10] |

Table 2: Synthesis of Omega Zeolite

| Molar Ratio (TMA-OH/Al₂O₃) | Crystallization Temperature (°C) | Crystallization Time (days) | Aging Time (days) | Resulting Crystal Size (nm) | Reference |

| 0.36 | 100 | 4 | 3 | 36 - 117 (irregular) | [6][11] |

| 0.48 | 100 | 4 | 3 | 60 - 70 (uniform) | [6][11] |

| 0.61 | 100 | 4 | 3 | - | [6][11] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of zeolites where tetramethylammonium silicate or hydroxide plays a key role.

Synthesis of LTA Zeolite Nanocrystals

This protocol is adapted from studies focused on producing nanosized LTA zeolite.[8]

Materials:

-

Sodium hydroxide (NaOH)

-

Tetramethylammonium hydroxide (TMAOH, 25 wt% in water)

-

Aluminum isopropoxide

-

Colloidal silica (e.g., Ludox)

-

Deionized water

Procedure:

-

Preparation of Aluminate Solution: Dissolve the required amount of sodium hydroxide in deionized water in a polypropylene (B1209903) beaker. While stirring, add the TMAOH solution. Then, slowly add aluminum isopropoxide to half of this solution and stir until a clear solution is obtained.

-

Preparation of Silicate Solution: To the other half of the NaOH/TMAOH solution, add the colloidal silica with vigorous stirring to form a uniform slurry.

-

Gel Formation: Slowly add the aluminate solution to the silicate slurry under continuous and vigorous stirring. Continue stirring the resulting gel for at least 30 minutes to ensure homogeneity.

-

Aging: Age the synthesis gel statically at room temperature for a specified period (e.g., 24 hours). Aging is a critical step that influences the nucleation process.[8]

-

Hydrothermal Synthesis: Transfer the aged gel into a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at the desired crystallization temperature (e.g., 80°C) for the specified duration (e.g., 24 hours).[8]

-

Product Recovery: After crystallization, quench the autoclave in cold water. Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

-

Drying: Dry the washed zeolite product in an oven at 100-110°C overnight.

-

Calcination (Template Removal): To remove the occluded TMA⁺ cations and open the micropores, calcine the dried zeolite powder in a muffle furnace. A typical procedure involves ramping the temperature to 550-600°C at a controlled rate (e.g., 2-5°C/min) and holding it at that temperature for 6-8 hours in a flow of air or nitrogen.

Synthesis of Omega Zeolite Nanocrystals

This protocol is based on the synthesis of omega zeolite with controlled crystal size.[6][11]

Materials:

-

Sodium hydroxide (NaOH)

-

Sodium aluminate (NaAlO₂)

-

Tetramethylammonium hydroxide (TMA-OH)

-

Silica sol

-

Deionized water

Procedure:

-

Gel Preparation: In a plastic beaker, dissolve NaOH, NaAlO₂, and TMA-OH in deionized water with stirring at room temperature for 30 minutes.

-

Silica Addition: Add the silica sol dropwise to the solution while stirring until a homogeneous gel is formed. Continue mixing for an additional 30 minutes.

-

Aging: Transfer the mixture into a Teflon-lined stainless-steel autoclave and age it statically for three days at room temperature (approximately 25°C).[6]

-

Hydrothermal Synthesis: Place the autoclave in an oven and heat at 100°C for 4 days.[6]

-

Product Recovery: After the synthesis, cool the autoclave. Wash the solid product with deionized water until the pH of the residual water is between 7 and 8.

-

Drying: Dry the washed product overnight at 100°C.[6]

Mechanistic Insights and Visualizations

The precise mechanism by which TMA⁺ directs zeolite synthesis is a complex process involving the stabilization of silicate oligomers and the organization of these units into a crystalline framework.

Silicate Oligomerization Pathway

Computational studies have provided significant insights into the initial stages of zeolite synthesis. The TMA⁺ cation plays a critical role in the oligomerization of silicate species in the aqueous solution. It has been shown to stabilize specific silicate cage structures, particularly the cubic octameric silicate anion, [Si₈O₂₀]⁸⁻, also known as the double four-ring (D4R) unit.[3] This stabilization is a key step in the formation of zeolites with the LTA topology.

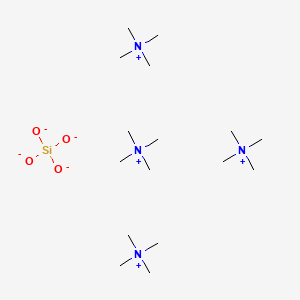

Caption: Role of TMA⁺ in the silicate oligomerization pathway for LTA zeolite synthesis.

General Experimental Workflow for Zeolite Synthesis

The following diagram illustrates a typical workflow for the hydrothermal synthesis of zeolites using an organic structure-directing agent like TMAOH.

Caption: A generalized experimental workflow for zeolite synthesis using TMAOH as an SDA.

Conclusion

This compound and its hydroxide form are powerful tools in the synthesis of zeolites, offering precise control over the resulting framework topology and physicochemical properties. The TMA⁺ cation's role as a structure-directing agent is particularly critical for the formation of specific zeolite structures, such as LTA, by stabilizing key silicate oligomers. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize zeolites with tailored properties for applications in catalysis, separations, and beyond. A thorough understanding of the mechanistic role of TMA⁺, as visualized in the provided diagrams, will further enable the rational design of novel zeolitic materials with enhanced performance characteristics.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. In situ imaging of two-dimensional surface growth reveals the prevalence and role of defects in zeolite crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of high-silica LTA produced by direct synthesis using a combination of organic SDAs [morressier.com]

- 6. aro.koyauniversity.org [aro.koyauniversity.org]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. aro.koyauniversity.org [aro.koyauniversity.org]

The Guiding Hand: Unraveling the Mechanism of Tetramethylammonium Silicate in Zeolite Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise control of porous architectures at the molecular level is a cornerstone of modern materials science, with profound implications for catalysis, separation, and drug delivery. Zeolites, crystalline aluminosilicates with well-defined microporous structures, are paramount in these fields. The synthesis of zeolites with specific framework topologies is critically dependent on the use of structure-directing agents (SDAs), organic molecules that guide the organization of inorganic precursors. Among these, tetramethylammonium (B1211777) silicate (B1173343) (TMAS) has emerged as a pivotal SDA, particularly in the synthesis of LTA-type zeolites. This technical guide provides an in-depth exploration of the mechanism by which the tetramethylammonium (TMA⁺) cation, in concert with silicate species, orchestrates the formation of these intricate frameworks.

The Core Mechanism: A Symphony of Interactions

The role of the tetramethylammonium cation as a structure-directing agent is a complex interplay of electrostatic interactions, hydrogen bonding, and steric effects that collectively lower the activation energy for the formation of specific silicate oligomers and ultimately the zeolite framework. The process can be conceptualized as a series of hierarchical steps, from the molecular to the macroscopic level.

At the heart of the mechanism lies the interaction between the positively charged TMA⁺ cation and negatively charged silicate species in the aqueous synthesis gel. Molecular dynamics simulations and 29Si NMR studies have revealed that TMA⁺ does not merely act as a passive template around which the zeolite framework grows. Instead, it actively participates in the initial stages of silicate oligomerization.[1] The TMA⁺ cation, with its specific size and charge distribution, preferentially stabilizes certain silicate cage-like structures, most notably the cubic octameric silicate anion, [Si₈O₂₀]⁸⁻. This stabilization is a key factor in directing the synthesis towards frameworks that contain this structural unit, such as the LTA (Linde Type A) zeolite.

The formation of these TMA⁺-silicate complexes is the critical nucleation step. These complexes then self-assemble into larger aggregates, forming the building blocks of the nascent zeolite crystals. The continued presence of TMA⁺ cations within the growing framework ensures the propagation of the desired topology. Upon completion of the crystallization process, the organic template is typically removed by calcination to open the microporous network.

Quantitative Insights: Synthesis Parameters and Resulting Zeolite Phases

The successful synthesis of a specific zeolite framework using TMAS is highly dependent on a precise balance of various synthesis parameters. The following tables summarize key quantitative data from literature on the synthesis of different zeolite types using tetramethylammonium-based directing agents.

| Zeolite Type | Si/Al Ratio | Na₂O/SiO₂ | TMAOH/SiO₂ | H₂O/SiO₂ | Crystallization Temperature (°C) | Crystallization Time (h) | Resulting Phase | Reference |

| MAZ | 10 | 0.24 | 0.048 | 11.0 | - | - | MAZ | [2] |

| KFI | 5.4 | 1.4 (Na₂O) | 4.32 ((K⁺)CCH) | 632 | - | - | KFI-5.4 | [3] |

| LTA (Nano) | 6 | 0.16 (Na₂O) | 7.27 ((TMA)₂O) | 350 | - | - | LTA nanocrystals (30-70 nm) | [4] |

Table 1: Molar compositions of initial gels for the synthesis of various zeolites using tetramethylammonium-based SDAs.

| Zeolite Type | Aging Time (h) | Aging Temperature (°C) | Crystallization Time (h) | Crystallization Temperature (°C) | Key Findings | Reference |

| Zeolite X | 0.5 - 24 | 30 | 5 - 24 | 110 | Optimal conditions: 30 min aging, 5 h crystallization at 110°C. | [5] |

| ZSM-5 | - | - | 6 - 48 | 170 | Optimal crystallization time of 12 h at 170°C. | [6] |

| Zeolite A | - | - | 72 | 90 | Successful synthesis using a two-step hydrothermal method. | [7] |

Table 2: Influence of aging and crystallization conditions on zeolite synthesis.

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility is paramount in materials synthesis. This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of zeolites using TMAS as an SDA, based on established literature.

Preparation of the Aluminosilicate (B74896) Gel

The starting point for zeolite synthesis is the preparation of a reactive aluminosilicate gel. The following is a representative protocol for the synthesis of MAZ-type zeolite[2]:

-

In a polypropylene (B1209903) beaker, dissolve 0.0571 g of sodium hydroxide (B78521) (NaOH) and 0.0820 g of sodium aluminate (NaAlO₂) in 0.2244 g of deionized water with stirring at room temperature for 30 minutes.

-

To this solution, add 0.0875 g of tetramethylammonium hydroxide (TMAOH, 25 wt% in water) and continue stirring.

-

Slowly add 1.0 g of silica (B1680970) sol (e.g., Ludox AS-40) to the mixture while stirring vigorously.

-

Continue stirring for an additional 10 minutes to ensure a homogeneous gel is formed. The final molar composition of the gel is approximately SiO₂:0.1 Al₂O₃:0.24 Na₂O:0.048 TMAOH:11.0 H₂O.

Hydrothermal Synthesis

The prepared gel is then subjected to hydrothermal treatment to induce crystallization:

-

Transfer the aluminosilicate gel into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a preheated oven at the desired crystallization temperature (typically between 90°C and 170°C).[6][7]

-

Maintain the temperature for the specified crystallization time (ranging from a few hours to several days).[5][6]

-

After crystallization, quench the autoclave in cold water to stop the reaction.

-

Recover the solid product by filtration or centrifugation.

-

Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.

-

Dry the final zeolite product in an oven at a temperature between 80°C and 110°C overnight.

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure, composition, and properties of the synthesized zeolite:

-

X-Ray Diffraction (XRD): Used to identify the crystalline phase of the zeolite and to assess its crystallinity.

-

Scanning Electron Microscopy (SEM): Provides information on the morphology and crystal size of the zeolite particles.

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the crystal structure and can reveal details about the pore architecture.

-

Nitrogen Adsorption-Desorption Analysis: Determines the surface area and pore volume of the zeolite, providing insights into its porosity.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si and ²⁷Al MAS NMR): Provides detailed information about the local chemical environment of silicon and aluminum atoms in the zeolite framework, confirming the incorporation of these elements and the absence of amorphous phases.

-

Thermogravimetric Analysis (TGA): Used to determine the amount of occluded organic template and water within the zeolite pores.

Visualizing the Mechanism: Pathways and Workflows

The following diagrams, rendered in DOT language for Graphviz, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Figure 1: The stepwise mechanism of tetramethylammonium silicate as a structure-directing agent in zeolite synthesis.

Figure 2: A generalized experimental workflow for the hydrothermal synthesis of zeolites using a tetramethylammonium-based SDA.

Figure 3: Logical relationships between key synthesis parameters and the properties of the final zeolite product.

Conclusion

The mechanism of this compound as a structure-directing agent is a testament to the power of molecular recognition in controlling the synthesis of advanced materials. By understanding the intricate dance between the TMA⁺ cation and silicate species, researchers can rationally design and synthesize zeolites with tailored properties for a wide range of applications. The quantitative data, experimental protocols, and mechanistic diagrams presented in this guide offer a comprehensive resource for scientists and professionals seeking to harness the potential of TMAS in the development of novel zeolitic materials. Further research, particularly in the realm of in-situ characterization and computational modeling, will continue to illuminate the subtleties of this fascinating process, paving the way for the next generation of functional porous materials.

References

- 1. The role of a structure directing agent tetramethylammonium template in the initial steps of silicate oligomerization in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Preparation of MAZ-Type Zeolite with High Silica [mdpi.com]

- 3. oaepublish.com [oaepublish.com]

- 4. researchgate.net [researchgate.net]

- 5. One-Step Hydrothermal Synthesis of Zeolite X Powder from Natural Low-Grade Diatomite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

Synthesis of tetramethylammonium silicate from tetramethylammonium hydroxide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetramethylammonium (B1211777) silicate (B1173343) (TMAS), a crucial reagent in materials science, particularly as a structure-directing agent (SDA) in the synthesis of zeolites and other microporous materials. This document outlines detailed experimental protocols for the synthesis of TMAS from tetramethylammonium hydroxide (B78521) (TMAOH) using two common silica (B1680970) sources: precipitated silicic acid and tetraethoxysilane (TEOS). It includes a thorough examination of the reaction mechanisms, the pivotal role of the tetramethylammonium cation as an SDA, and key characterization techniques. Quantitative data from cited methodologies are presented in structured tables for clear comparison. Furthermore, this guide emphasizes critical safety precautions for handling the hazardous precursor, TMAOH.

Introduction

Tetramethylammonium silicate (TMAS) is an organosilicon compound of significant interest due to its role as a template or structure-directing agent in the synthesis of crystalline microporous and mesoporous materials, such as zeolites.[1] The tetramethylammonium cation [(CH₃)₄N]⁺ plays a crucial role in templating the formation of specific silicate framework structures, thereby enabling the synthesis of materials with tailored pore sizes and catalytic properties.[2] These materials find widespread applications in catalysis, adsorption, and separation technologies.[1] TMAS is also utilized as a precursor for silica-based materials in the production of advanced ceramics, glass products, coatings, and adhesives, where it can enhance mechanical strength and thermal stability.[1][3]

This guide details the synthesis of TMAS from the reaction of tetramethylammonium hydroxide (TMAOH) with a silica source. Two primary methods are presented: one employing precipitated silicic acid and another using tetraethoxysilane (TEOS). The choice of silica source can influence the reaction kinetics and the properties of the resulting TMAS solution.

Critical Safety Precautions: Handling Tetramethylammonium Hydroxide

Tetramethylammonium hydroxide (TMAOH) is a hazardous chemical that requires strict safety protocols. It is classified as acutely toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[4][5][6][7]

Key Safety Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile, neoprene, or butyl rubber), a lab coat, and chemical splash goggles.[4] A face shield is recommended when handling larger quantities.[7]

-

Ventilation: All work with TMAOH should be conducted in a well-ventilated chemical fume hood.[4]

-

Handling: Avoid inhalation of vapors or mists. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[5][6]

-

Storage: Store TMAOH in a tightly closed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[4]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Experimental Protocols

Synthesis of this compound from Precipitated Silicic Acid

This protocol is based on a widely cited method for the preparation of a clear TMAS solution.[4][8][9]

Materials:

-

Precipitated Silicic Acid (SiO₂·nH₂O)

-

10% (w/w) Aqueous Tetramethylammonium Hydroxide (TMAOH) solution

-

Deionized Water

-

Isopropanol (for purification, if necessary)

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a condenser, add 82.2 g of precipitated silicic acid to 1250 mL of a 10% aqueous tetramethylammonium hydroxide solution.[4][8][9]

-

Heating: Increase the temperature to 50 °C and continue stirring for an additional 8 hours, or until a clear solution is obtained.[4][8][9]

-

Concentration: Concentrate the resulting clear solution to two-thirds of its original volume using a rotary evaporator.[4][8][9]

-

Crystallization: Transfer the concentrated solution to a crystallization dish and cool to 4 °C to induce crystallization.[4][8][9]

-

Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water. The expected yield is approximately 359.5 g of hydrated this compound.[4][8][9]

-

Drying: Dry the product under vacuum at room temperature.

Synthesis of this compound from Tetraethoxysilane (TEOS)

This method involves the hydrolysis of TEOS in the presence of TMAOH.

Materials:

-

Tetraethoxysilane (TEOS, Si(OC₂H₅)₄)

-

Aqueous Tetramethylammonium Hydroxide (TMAOH) solution (concentration may vary, e.g., 25%)

-

Deionized Water

Equipment:

-

Reaction vessel (e.g., jacketed glass reactor)

-

Dropping funnel

-

Magnetic stirrer

-

Temperature controller

Procedure:

-

Reaction Setup: To a jacketed glass reactor equipped with a magnetic stirrer, add the desired amount of aqueous TMAOH solution and deionized water.

-

Addition of TEOS: Slowly add tetraethoxysilane (TEOS) dropwise to the stirred TMAOH solution at a controlled temperature. The hydrolysis of TEOS is exothermic, so cooling may be necessary to maintain the desired reaction temperature.

-

Reaction: Continue stirring the mixture at a controlled temperature for a specified period to ensure complete hydrolysis of TEOS and formation of the TMAS solution. The reaction time and temperature will depend on the desired concentration and silicate species distribution.

-

Ethanol (B145695) Removal (Optional): The ethanol generated during the hydrolysis of TEOS can be removed by distillation, if required for the final application.

-

Final Product: The resulting product is a clear solution of this compound in water.

Reaction Mechanism and Role of the Structure-Directing Agent

The synthesis of this compound involves the depolymerization of the silica source in the basic medium provided by tetramethylammonium hydroxide, followed by the formation of various silicate anions in solution. The overall reaction can be represented as:

(SiO₂)ₙ + 2n (CH₃)₄NOH → n [(CH₃)₄N]₂SiO₃ + n H₂O

The reaction in aqueous solution is more complex, involving the formation of a dynamic equilibrium of various silicate oligomers.[10] The tetramethylammonium cation, [(CH₃)₄N]⁺, plays a critical role as a structure-directing agent (SDA). Its size and shape stabilize specific silicate cage-like structures in solution, most notably the cubic octameric silicate anion, [Si₈O₂₀]⁸⁻.[11] This templating effect is fundamental to the synthesis of certain zeolites, where these pre-formed silicate cages can act as building blocks for the final crystalline framework.[2] The presence of the TMA⁺ cation can influence the kinetics of silicate polymerization and the distribution of silicate species in solution.[12]

Characterization

The resulting this compound solution can be characterized by various analytical techniques to determine its composition and the nature of the silicate species present.

-

²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for identifying and quantifying the different silicate anions (e.g., monomers, dimers, cyclic and cage-like structures) in solution.[11][13][14] The chemical shifts in the ²⁹Si NMR spectrum provide information about the connectivity of the silicon atoms.

-

Titration: The concentration of tetramethylammonium hydroxide and silica in the final solution can be determined by acid-base and silicomolybdate titration methods, respectively.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the Si-O-Si linkages and the tetramethylammonium cation.

-

Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of any colloidal silica particles that may be present in the solution.

Data Summary

The following tables summarize the quantitative data for the synthesis of this compound based on the provided experimental protocols.

Table 1: Synthesis of this compound from Precipitated Silicic Acid

| Parameter | Value | Reference |

| Reactants | ||

| Precipitated Silicic Acid | 82.2 g | [4][8][9] |

| 10% Aqueous TMAOH | 1250 mL | [4][8][9] |

| Reaction Conditions | ||

| Initial Stirring Temperature | 25 °C | [4][8][9] |

| Initial Stirring Time | 16 hours | [4][8][9] |

| Heating Temperature | 50 °C | [4][8][9] |

| Heating Time | 8 hours | [4][8][9] |

| Product | ||

| Yield (hydrated) | ~359.5 g | [4][8][9] |

Table 2: General Parameters for Synthesis from Tetraethoxysilane (TEOS)

| Parameter | Description |

| Reactants | |

| Tetraethoxysilane (TEOS) | Silica source |

| Aqueous TMAOH | Base and source of the cation |

| Reaction Conditions | |

| Temperature | Typically controlled, may require cooling |

| Reaction Time | Dependent on desired product characteristics |

| Product | |

| Form | Aqueous solution of TMAS |

Visualized Experimental Workflows

Figure 1: Experimental workflow for the synthesis of TMAS from precipitated silicic acid.

Figure 2: Generalized experimental workflow for the synthesis of TMAS from TEOS.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound from tetramethylammonium hydroxide using both precipitated silicic acid and tetraethoxysilane as silica sources. The critical importance of safety precautions when handling TMAOH has been emphasized. The role of the tetramethylammonium cation as a structure-directing agent, which is fundamental to its application in zeolite synthesis, has been discussed. The provided experimental protocols, data summaries, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of materials science and drug development. Successful synthesis and characterization of TMAS are key steps in the rational design and fabrication of advanced porous materials with tailored properties.

References

- 1. chemos.de [chemos.de]

- 2. nbinno.com [nbinno.com]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. Tetramethylammonium Hydroxide Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aro.koyauniversity.org [aro.koyauniversity.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Tetramethylammonium Cation's Guiding Hand in Porous Material Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of porous materials with tailored properties is a cornerstone of advancements in catalysis, separation, and drug delivery. A critical component in this synthesis is the choice of a structure-directing agent (SDA), a molecular template that guides the formation of the porous framework. Among these, the tetramethylammonium (B1211777) (TMA+) cation has emerged as a versatile and effective template for a variety of materials, including zeolites and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the templating effect of the TMA+ cation, offering detailed experimental protocols, comparative data, and a mechanistic understanding of its role in the synthesis of porous materials.

The Role of Tetramethylammonium (TMA+) as a Structure-Directing Agent

The tetramethylammonium cation, often introduced in the form of tetramethylammonium hydroxide (B78521) (TMAOH), is a quaternary ammonium (B1175870) salt that plays a crucial role in the hydrothermal synthesis of microporous and mesoporous materials.[1] Its effectiveness as an SDA stems from its specific size, charge distribution, and stability under the harsh conditions of hydrothermal synthesis.[1] These characteristics allow it to organize inorganic precursors, such as silicate (B1173343) and aluminate species, into specific arrangements, ultimately leading to the formation of crystalline frameworks with well-defined pore structures.[2][3]

The influence of the TMA+ cation extends to several key physicochemical properties of the final material:

-

Framework Topology: The size and shape of the TMA+ cation are instrumental in templating specific zeolite framework types. For instance, TMA+ is known to be indispensable for the formation of the LTA (Linde Type A) zeolite structure.[4] Computational studies have shown that TMA+ plays a significant role in controlling the predominant silicate species in solution during the initial stages of synthesis.[4]

-

Silicon-to-Aluminum Ratio (Si/Al): The presence of TMA+ can influence the incorporation of aluminum into the zeolite framework. In the synthesis of LTA-type zeolites, the use of TMA+ in conjunction with Na+ has been shown to increase the Si/Al ratio from 1 to 3.[5]

-

Crystal Size and Morphology: The concentration of the TMA+ cation is a key parameter for controlling the crystal size of the resulting porous material. Studies on the synthesis of Omega zeolite nanocrystals have demonstrated that varying the molar ratio of TMA-OH can regulate the crystal size between 34 and 100 nm.[6] Similarly, in the synthesis of LTA zeolite nanoparticles, increasing the organic cation content leads to a decrease in zeolite size and a narrower size distribution.[7]

Comparative Analysis of TMA+ with Other Templates

The choice of the organic structure-directing agent significantly impacts the properties of the synthesized porous material. The following tables provide a comparative summary of quantitative data for various zeolites synthesized using TMA+ and other common tetraalkylammonium cations, such as tetrapropylammonium (B79313) (TPA+) and tetraethylammonium (B1195904) (TEA+).

| Zeolite Type | Template | Si/Al Ratio | Crystal Size (nm) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| LTA | TMAOH | 3 | 30 - 70 | - | - | [5][7] |

| Omega | TMAOH | - | 34 - 100 | - | - | [6] |

| MAZ | TMAOH | < 5 | - | - | - | [8] |

| ZSM-5 | TPAOH | 50 | - | 337.48 | 0.190 | [9] |

| Beta | TEAOH | 20-50 | ~500 | 488 | - | [10] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of selected porous materials using the tetramethylammonium cation as a structure-directing agent.

Synthesis of MAZ-Type Zeolite

This protocol describes the hydrothermal synthesis of a low-silica MAZ-type zeolite.[8]

Reagents:

-

Sodium hydroxide (NaOH)

-

Sodium aluminate (NaAlO₂)

-

Tetramethylammonium hydroxide (TMAOH)

-

Deionized water

Procedure:

-

In a suitable vessel, dissolve 0.0571 g of sodium hydroxide, 0.0820 g of sodium aluminate, and 0.0875 g of tetramethylammonium hydroxide in 0.2244 g of deionized water.

-

Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

-

Add 1.0 g of silica sol to the solution and continue stirring for an additional 10 minutes to form a homogeneous gel.

-

The final molar composition of the gel should be approximately: SiO₂ : 0.1 Al₂O₃ : 0.24 Na₂O : 0.048 TMAOH : 11.0 H₂O.

-

Transfer the synthesis gel to a sealed vessel for hydrothermal treatment.

-

The synthesis is typically carried out in two stages: an aging period followed by crystallization at an elevated temperature. The specific times and temperatures for these stages will influence the final product and should be optimized based on the desired properties.

Synthesis of LTA Zeolite Nanoparticles

This protocol outlines the synthesis of LTA zeolite nanocrystals with sizes ranging from 30 to 70 nm using TMAOH as a template.[7]

Reagents:

-

Tetramethylammonium hydroxide (TMAOH)

-

Inorganic cations (e.g., NaOH)

-

Aluminum source

-

Silicon source

-

Deionized water

Procedure:

-

Prepare a synthesis gel with a specific molar composition of organic and inorganic cations, aluminum, silicon, and water. The ratio of these components will determine the final crystal size.

-

The synthesis involves an aging period, followed by crystallization at a specific temperature and for a certain duration.

-

Increasing the aging time and the organic cation (TMAOH) content generally leads to a decrease in the zeolite crystal size and a narrower size distribution.

-

Conversely, increasing the inorganic cation content tends to increase the crystal size.

-

The reaction time has a significant effect on the crystallinity of the synthesized zeolites.

Synthesis of Omega Zeolite Nanocrystals

This protocol describes the hydrothermal synthesis of Omega zeolite nanocrystals with crystal sizes between 34 and 100 nm.[6]

Reagents:

-

Sodium aluminosilicate (B74896) solution

-

Tetramethylammonium hydroxide (TMA-OH)

Procedure:

-

Prepare a sodium aluminosilicate solution with a constant Na₂O/Al₂O₃ molar ratio of 5.96.

-

Utilize tetramethylammonium hydroxide (TMA-OH) at molar ratios of TMA-OH/Al₂O₃ of 0.36, 0.48, or 0.61 to control the final crystal size.

-

Age the synthesis mixture at room temperature for 3 days.

-

Carry out the hydrothermal synthesis at a maximum temperature of about 100°C for 4 days.

Mechanistic Insights and Visualizations

The precise mechanism by which TMA+ directs the formation of specific porous structures is a complex process involving interactions between the organic cation, inorganic precursors, and the growing framework. Computational and experimental studies have provided insights into these interactions.

Templating Mechanism of TMA+ in LTA Zeolite Formation

The formation of high-silica LTA zeolite in the presence of TMA+, TEA+, and Na+ ions provides a model for understanding the cooperative templating effect. The nucleation process begins with the formation of lta-cages, incorporating TMA+ and Na+ into a solid phase with a low Si/Al ratio. Subsequently, sod-cages are built around these pre-organized lta-cages, followed by the construction of double four-ring (d4r) cages through the addition of low-molecular-weight (alumino)silicate species. This process promotes the formation and growth of embryonic LTA zeolite crystals.[1][4]

General Hydrothermal Synthesis Workflow

The hydrothermal synthesis of porous materials using TMA+ as a template generally follows a standardized workflow, from the preparation of the synthesis gel to the final characterization of the product.

Conclusion

The tetramethylammonium cation is a powerful and versatile tool in the synthesis of porous materials. Its unique properties allow for the precise control of framework topology, composition, and crystal morphology, enabling the rational design of materials for a wide range of applications. By understanding the fundamental principles of the TMA+ templating effect and utilizing detailed experimental protocols, researchers can unlock the full potential of this structure-directing agent to create novel porous materials with enhanced performance. This guide serves as a foundational resource for scientists and professionals seeking to leverage the TMA+ cation in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. US5139759A - Synthesis of zeolite beta - Google Patents [patents.google.com]

- 3. Synthesis Method and Principle of Octahedral Hierarchical LTA Zeolite and Its Application to Enhance Catalytic Activity in Styrene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. benchchem.com [benchchem.com]

- 6. aro.koyauniversity.org [aro.koyauniversity.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

Understanding silicate oligomerization with tetramethylammonium ions.

An In-depth Technical Guide to Understanding Silicate (B1173343) Oligomerization with Tetramethylammonium (B1211777) Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The controlled synthesis of porous materials, such as zeolites, is of paramount importance in catalysis, adsorption, and drug delivery. A critical factor in this synthesis is the use of structure-directing agents (SDAs), which guide the assembly of inorganic frameworks. The tetramethylammonium (TMA⁺) cation is a widely employed SDA in the hydrothermal synthesis of zeolites and other porous materials.[1][2] Its specific size, charge distribution, and stability under hydrothermal conditions are crucial in directing the formation of silicate and aluminosilicate (B74896) structures, leading to materials with tailored properties.[1] This technical guide provides a comprehensive overview of the role of TMA⁺ ions in silicate oligomerization, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

The Role of Tetramethylammonium (TMA⁺) as a Structure-Directing Agent

The primary function of the TMA⁺ ion in silicate oligomerization is to act as a template or structure-directing agent.[1][3] Unlike simple alkali-metal ions which can lead to a more random polymerization of silicate anions, the TMA⁺ cation selectively stabilizes specific silicate oligomers in solution.[4] This templating effect is crucial for the formation of specific zeolite framework structures.[2][5][6]

Computational studies, such as ab initio molecular dynamics simulations, have shown that TMA⁺ plays a significant role in controlling the predominant silicate species in solution through close interactions with the silicate structures during the reaction process.[5] This interaction is not merely a passive space-filling role; TMA⁺ actively reorganizes the solvent around the silicate species in a manner that favors the formation of stable, cage-like structures.[7] Free energy calculations have indicated that organocations like TMA⁺ are pivotal in this solvent reorganization, which can be associated with entropic losses but ultimately leads to thermodynamically and kinetically stable hetero-network clathrates.[7]

One of the most prominent examples of TMA⁺'s structure-directing effect is the favored formation of the cubic octameric silicate anion, [Si₈O₂₀]⁸⁻ (often denoted as Q₈).[4] This highly symmetric, cage-like structure is a key building block in the synthesis of certain zeolites. The stability of TMA⁺-silicate complexes can selectively lower the activation energy barriers for the formation of specific oligomers, such as those containing 4-rings, which are precursors to the double 4-ring (D4R) structures observed in some zeolites.[4][5] Molecular dynamics simulations have shown that the complex formed between the silicate octamer and eight TMA⁺ ions (Si₈O₂₀⁸⁻·8TMA⁺) is significantly more stable than complexes with other silicate cages, such as the hexamer (Si₆O₁₅⁶⁻).[8]

Data Presentation: Quantitative Insights into TMA⁺-Silicate Interactions

The study of TMA⁺-silicate oligomerization involves the collection of various quantitative data to understand the thermodynamics, kinetics, and structural aspects of the process. The following tables summarize key parameters and findings from relevant studies.

Table 1: Thermodynamic and Kinetic Data from Computational Studies

| Parameter | Value | Method | Significance | Reference |

| Free Energy Barrier for 4-Ring Formation (TEA⁺) | 97 kJ/mol | Ab Initio Molecular Dynamics | Indicates a high energy barrier for the formation of 4-ring structures, which can be influenced by the type of tetraalkylammonium ion. | [9][10] |

| Relative Stability (Si₈O₂₀⁸⁻·8TMA⁺ vs. Si₆O₁₅⁶⁻·6TMA⁺) | 70 kcal/mol more stable | Molecular Dynamics | Demonstrates the preferential stabilization of the silicate octamer by TMA⁺ ions. | [8] |

| Hydrogen Bond Lifetime Increase | Factor of 2 | Molecular Dynamics | The presence of a TMA⁺ adsorption layer increases the lifetime of hydrogen bonds between water and the silicate polyions. | [8] |

Note: Data for TEA⁺ is included for comparison to highlight the specific role of the alkyl chain length in the tetraalkylammonium cation.

Table 2: Spectroscopic Data for Silicate Species Identification

| Silicate Species | 29Si NMR Chemical Shift (ppm) | Technique | Notes | Reference |

| Monomer (Q⁰) | Varies | 29Si NMR | Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with experimental conditions. | [4] |

| Dimer | Varies | 29Si NMR | [11] | |

| Cyclic Trimer | Varies | 29Si NMR | [11] | |

| Cubic Octamer (Q₈) | Varies | 29Si NMR | A prominent species in TMA⁺ silicate solutions. | [4] |

Note: Specific chemical shift values are highly dependent on the experimental conditions (pH, concentration, temperature) and are therefore presented as 'Varies'. The key takeaway is the ability of 29Si NMR to distinguish between different silicate oligomers.

Table 3: Influence of TMA⁺ on Zeolite Synthesis Parameters

| Zeolite Type | TMA⁺/Al₂O₃ Mole Ratio | Resulting Crystal Size | Technique | Reference |

| Omega Zeolite | 0.36, 0.48, 0.61 | 34 - 100 nm | Hydrothermal Synthesis, XRD, SEM, AFM | [12] |

| LTA-type Zeolite | Varied (with Na⁺) | Increased Si/Al ratio from 1 to 3 | Hydrothermal Synthesis | [6] |

Experimental Protocols

The characterization of silicate oligomerization in the presence of TMA⁺ relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Tetramethylammonium Silicate Solutions

A common method for preparing TMA⁺ silicate solutions involves the reaction of a silica (B1680970) source with tetramethylammonium hydroxide (B78521) (TMAOH) in an aqueous medium.[3][4]

-

Method 1: From Precipitated Silicic Acid

-

Add a 10% aqueous solution of tetramethylammonium hydroxide to precipitated silicic acid.[13]

-

Stir the mixture at 25°C for 16 hours, followed by stirring at 50°C for 8 hours to obtain a clear solution.[13]

-

Concentrate the solution to two-thirds of its initial volume.

-

Crystallize the this compound at 4°C.[13]

-

-

Method 2: From Tetraethoxysilane (TEOS)

29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

29Si NMR is a primary and highly reliable technique for identifying and quantifying the various silicate species in aqueous solutions.[4]

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer.

-

Acquire one-dimensional (1D) 29Si NMR spectra to identify the different Qⁿ species based on their chemical shifts.

-

To elucidate the connectivity between silicon atoms, perform two-dimensional (2D) 29Si-29Si homonuclear correlation spectroscopy (e.g., COSY).[4][14][15]

-

To probe the proximity of TMA⁺ ions to the silicate framework, 1H-29Si heteronuclear correlation (HETCOR) experiments can be conducted.[4]

-

-

Data Analysis:

-

Assign the peaks in the 1D spectrum to different silicate species (monomers, dimers, cyclic oligomers, cage-like structures).[11]

-

Analyze the cross-peaks in the 2D spectra to determine the connectivity between different silicon environments, which helps in the structural elucidation of complex oligomers.[14][15]

-

Integrate the signals to quantify the relative concentrations of the different silicate species.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to study the speciation in concentrated silicate solutions.

-

Sample Preparation:

-

Dilute the concentrated TMA⁺ silicate solution to a suitable concentration for ESI-MS analysis.

-

-

Instrumentation and Data Acquisition:

-

Use an ESI mass spectrometer.

-

Optimize the ion source conditions to minimize in-source reactions, such as alkoxylation of Si-OH groups, which can complicate the spectra.[16]

-

-

Data Analysis:

-

Identify the mass-to-charge ratios of the various silicate oligomers and their complexes with TMA⁺ ions in the gas phase.

-

Carefully consider potential gas-phase reactions that might alter the solution-state speciation.[16]

-

Small-Angle X-ray Scattering (SAXS)

SAXS provides information on the size and shape of particles and aggregates in the nanometer range.

-

Sample Preparation:

-

Place the TMA⁺ silicate solution in a suitable sample holder (e.g., a capillary).

-

-

Instrumentation and Data Acquisition:

-

Use a SAXS instrument to measure the scattering intensity as a function of the scattering angle.

-

In-situ measurements can be performed to monitor the evolution of silicate aggregation over time.[17]

-

-

Data Analysis:

-

Analyze the scattering curves to determine the size and fractal dimension of the silicate aggregates.[17]

-

Model the scattering data to obtain information about the structure of the silicate species in solution.

-

Mandatory Visualizations

Caption: TMA-templated silicate oligomerization mechanism.

Caption: Characterization workflow for TMA-silicate solutions.

Caption: Relationship between silicate species in the presence of TMA⁺.

References

- 1. benchchem.com [benchchem.com]

- 2. What are the uses of Tetramethylammonium Hydroxide in the synthesis of organic compounds? - Blog [chemkente.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 53116-81-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Potential of mean force for tetramethylammonium binding to cagelike oligosilicates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the role of tetramethylammonium cation and effects of solvent dynamics on the stability of the cage-like silicates Si6O156- and Si8O208- in aqueous solution. A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elucidating the Role of Tetraethylammonium in the Silicate Condensation Reaction from Ab Initio Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. aro.koyauniversity.org [aro.koyauniversity.org]

- 13. prepchem.com [prepchem.com]

- 14. Solution state structure determination of silicate oligomers by 29SI NMR spectroscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aminer.org [aminer.org]

- 17. researchgate.net [researchgate.net]

Thermal stability and decomposition of tetramethylammonium silicate.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetramethylammonium (B1211777) Silicate (B1173343)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetramethylammonium silicate. It covers the expected decomposition pathways, products, and the analytical techniques used for characterization. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize or study this compound.

Introduction

This compound (TMA-silicate) is a quaternary ammonium (B1175870) silicate salt that finds significant application as a structure-directing agent in the synthesis of zeolites and other microporous materials. Its thermal stability is a critical parameter in these applications, as the removal of the organic template at elevated temperatures is a key step in forming the desired porous structure. Understanding the decomposition process is essential for controlling the final properties of the synthesized materials and ensuring safe handling.

Thermal Decomposition Pathway

The thermal decomposition of this compound involves the breakdown of both the organic tetramethylammonium cation and the inorganic silicate anion. While specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively available in public literature, the decomposition pathway can be inferred from the known chemistry of its components and related compounds.

The decomposition is expected to proceed in multiple stages:

-

Dehydration: Removal of physically adsorbed and chemically bound water at lower temperatures.

-

Decomposition of the Tetramethylammonium Cation: This is the primary decomposition step, leading to the evolution of volatile organic compounds.

-

Condensation and Reorganization of the Silicate Framework: At higher temperatures, the silicate structure continues to evolve, eventually forming amorphous or crystalline silica.

Decomposition Products

Safety Data Sheets and the study of analogous compounds suggest the following hazardous decomposition products.[1]

| Decomposition Product | Chemical Formula | Physical State (at STP) | Significance |

| Trimethylamine | (CH₃)₃N | Gas | A primary product from the decomposition of the tetramethylammonium cation.[1] |

| Tetramethylammonium hydroxide | (CH₃)₄NOH | Solid | May form as an intermediate before further decomposition.[1] |

| Carbon Dioxide | CO₂ | Gas | A product of the oxidation of the organic components if the decomposition is carried out in an oxidizing atmosphere.[1] |

| Silicon Dioxide | SiO₂ | Solid | The final solid residue from the decomposition of the silicate component.[1] |

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal stability and decomposition of this compound. The following are generalized methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the different stages of decomposition of this compound.

Apparatus: A thermogravimetric analyzer, capable of operating up to 1000°C, coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis is recommended.[2]

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[3]

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[4][5] For studying oxidative decomposition, a controlled flow of air or oxygen would be used.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature of 1000°C at a constant heating rate (e.g., 10°C/min).[4]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. If using an evolved gas analysis system, the composition of the evolved gases is monitored simultaneously.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperatures of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal events (e.g., melting, crystallization, decomposition) of this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum or other suitable DSC pan.[6] An empty, sealed pan is used as a reference.[7]

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Thermal Program: The sample is subjected to a controlled temperature program, typically a heating-cooling-heating cycle to erase the thermal history of the sample.[8] A common heating rate is 10-20°C/min.[7]

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and the enthalpy changes associated with these transitions can be determined.

Visualization of the Decomposition Process

The logical progression of the thermal decomposition of this compound can be visualized as a workflow.

Caption: Logical workflow of TMA-Silicate thermal decomposition.

Factors Influencing Thermal Stability

The thermal stability and decomposition profile of this compound can be influenced by several factors:

-

Atmosphere: Decomposition in an inert atmosphere (e.g., nitrogen) will primarily yield pyrolysis products. In an oxidizing atmosphere (e.g., air), combustion of the organic components will occur, leading to the formation of carbon dioxide and water.

-

Heating Rate: Higher heating rates can shift the decomposition temperatures to higher values.[9]

-

Sample Purity: The presence of impurities can potentially lower the decomposition temperature.

-

Silicate Structure: The specific structure of the silicate anion (e.g., monomeric, oligomeric, or polymeric) may influence the decomposition process.

Conclusion

References

- 1. gelest.com [gelest.com]

- 2. Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) | Materials Research Laboratory | Illinois [mrl.illinois.edu]

- 3. epfl.ch [epfl.ch]

- 4. ami-instruments.com [ami-instruments.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 8. s4science.at [s4science.at]

- 9. Thermogravimetric analysis and kinetic study on pyrolysis of representative medical waste composition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Tetramethylammonium Silicate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) silicate (B1173343) (TMASi) solutions are organosilicate compounds of significant interest in various fields, including materials science as a structure-directing agent in zeolite synthesis, and potentially in biomedical applications as a precursor for silica-based materials.[1][2] The stability and reactivity of TMASi in aqueous environments are governed by the hydrolysis of the silicate species present in the solution. This technical guide provides a comprehensive overview of the current understanding of the hydrolysis of tetramethylammonium silicate in aqueous solutions, focusing on the underlying mechanisms, kinetics, and thermodynamics. It also outlines detailed experimental protocols for studying these processes and presents visual representations of the key pathways.

In aqueous solutions, TMASi does not exist as a simple monomeric species but rather as a complex equilibrium of various silicate oligomers. The tetramethylammonium (TMA⁺) cation plays a crucial role in stabilizing these silicate structures, particularly cage-like anions such as the cubic octamer, [Si₈O₂₀]⁸⁻.[3] This stabilization is attributed to the formation of a protective layer by the TMA⁺ cations, which shields the silicate core from hydrolysis.[3] Understanding the hydrolysis of these silicate species is paramount for controlling the properties of materials synthesized from TMASi and for assessing its biocompatibility and degradation profile in physiological environments.

The Hydrolysis Pathway of this compound

The hydrolysis of the silicate species in TMASi solutions involves the cleavage of siloxane (Si-O-Si) bonds by water molecules. This process is the reverse of the condensation reactions that form the silicate oligomers. The hydrolysis of complex, cage-like structures like the cubic octamer, [Si₈O₂₀]⁸⁻, is thought to proceed in a stepwise manner, initiated by the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on a silicon atom.

The overall hydrolysis can be conceptualized as a multi-step process:

-

Initiation: The hydrolysis is initiated at a silicon-oxygen-silicon bridge on the surface of the silicate oligomer.

-

Intermediate Formation: This leads to the formation of a less condensed, more open silicate structure with newly formed silanol (B1196071) (Si-OH) groups.

-

Propagation: The hydrolysis continues, breaking down the larger oligomer into smaller silicate species.

-

Termination: Ultimately, the hydrolysis can lead to the formation of monomeric silicic acid, Si(OH)₄, and its dimers and trimers.

The TMA⁺ cations present in the solution are thought to influence the rate of hydrolysis by sterically hindering the approach of water molecules to the siloxane bonds and by electrostatically stabilizing the silicate anions.[3]

Below is a DOT script for a Graphviz diagram illustrating a plausible hydrolysis pathway for the cubic octamer silicate anion.

Caption: A simplified representation of the stepwise hydrolysis of the cubic octamer silicate anion.

Quantitative Data

Direct experimental quantitative data on the kinetics and thermodynamics of the hydrolysis of silicate species in TMASi solutions is scarce in the literature. Much of the available data focuses on the reverse reaction, the condensation of silicic acid to form oligomers. However, theoretical studies and data from analogous silicate systems can provide valuable insights.

Kinetics of Hydrolysis

The rate of hydrolysis of silicate oligomers is influenced by factors such as pH, temperature, and the concentration of TMA⁺ ions. Theoretical studies on the hydrolysis of siloxane bonds suggest that the reaction proceeds via a nucleophilic attack mechanism.

| Parameter | Value | System | Comments |

| Activation Energy (Ea) | ~60 - 95 kJ/mol | Hydrolysis of a Q³ Si site in silica (B1680970) glass (theoretical) | This provides an estimate for the energy barrier for the cleavage of a siloxane bond in a condensed silica structure.[4] |

| Rate Constant (k) | Not available | TMASi Hydrolysis | Direct experimental values are not readily found in the literature. |

Table 1: Kinetic Parameters Related to Silicate Hydrolysis

Thermodynamics of Hydrolysis

The thermodynamic parameters for the hydrolysis of silicate oligomers can be inferred from studies on the condensation of silicic acid. The negative Gibbs free energy change for condensation indicates that the hydrolysis of these oligomers is thermodynamically unfavorable under standard conditions.

| Parameter | Value | System | Comments |

| ΔG (Gibbs Free Energy) | +18.0 kJ/mol | Dimerization of Si(OH)₄ (reverse of hydrolysis) | This positive value for the reverse reaction (hydrolysis) suggests it is not spontaneous under these conditions.[5] |

| ΔH (Enthalpy) | Not available | TMASi Hydrolysis | |

| ΔS (Entropy) | Not available | TMASi Hydrolysis |

Table 2: Thermodynamic Parameters for Silicate Dimer Hydrolysis (Inferred)

Experimental Protocols

The primary technique for studying the speciation and reaction kinetics in silicate solutions is ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] This non-invasive technique allows for the identification and quantification of different silicate species (Qⁿ speciation, where 'n' is the number of bridging oxygen atoms around a silicon atom) in solution over time.

Experimental Workflow for Kinetic Analysis of TMASi Hydrolysis

The following workflow outlines the key steps for a kinetic study of TMASi hydrolysis using ²⁹Si NMR.

Caption: A flowchart outlining the key stages of a kinetic study of TMASi hydrolysis using 29Si NMR.

Detailed Methodology for ²⁹Si NMR Analysis

1. Sample Preparation:

-

Prepare a stock solution of this compound in D₂O. The use of D₂O provides a lock signal for the NMR spectrometer.

-

The concentration of the TMASi solution should be optimized for a good signal-to-noise ratio within a reasonable acquisition time.

-

To initiate hydrolysis, the pH of the solution can be adjusted, or the solution can be diluted to shift the equilibrium towards hydrolysis.

-

Transfer the sample to a 5 mm NMR tube. For quantitative analysis, the use of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be considered to shorten the T₁ relaxation times of the ²⁹Si nuclei, although its potential influence on the reaction rate should be evaluated.[6]

2. ²⁹Si NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

Acquire a series of one-dimensional ²⁹Si NMR spectra at regular time intervals.

-

Typical acquisition parameters for quantitative ²⁹Si NMR include:

-

Pulse Program: A simple pulse-acquire sequence or a sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate quantification.

-

Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the silicon species of interest to ensure full relaxation and accurate quantification.

-

Acquisition Time (aq): Sufficient to resolve the different silicate species.

-

Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio.

-

-

The temperature should be precisely controlled throughout the experiment. To determine the activation energy, the experiment should be repeated at several different temperatures.

3. Data Processing and Analysis:

-

Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, and baseline correction.

-

Identify the signals corresponding to different silicate species (Q⁰, Q¹, Q², Q³, Q⁴). The chemical shifts of these species are well-documented in the literature.

-

Integrate the area of each peak to determine the relative concentration of each silicate species at each time point.

-

Plot the concentration of the reactant species (e.g., [Si₈O₂₀]⁸⁻) as a function of time.

-

From these plots, determine the reaction order and the rate constant (k) for the hydrolysis reaction by fitting the data to the appropriate integrated rate law.

-

By determining the rate constants at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

Conclusion

The hydrolysis of this compound in aqueous solutions is a complex process involving the breakdown of various silicate oligomers. While direct experimental data on the kinetics and thermodynamics of TMASi hydrolysis are limited, insights from theoretical studies and analogous systems provide a foundational understanding. The tetramethylammonium cation plays a significant role in stabilizing the silicate structures, thereby influencing their hydrolysis rates. ²⁹Si NMR spectroscopy stands out as the most powerful analytical tool for elucidating the mechanisms and kinetics of these reactions. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and professionals seeking to investigate and control the hydrolysis of this compound for a variety of applications. Further experimental work is needed to provide precise quantitative data for this important system.

References

- 1. The Application of 29Si NMR Spectroscopy to the Analysis of Calcium Silicate-Based Cement using Biodentine™ as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of silicon alkoxide hydrolysis-oligomerization reactions: a DFT investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pivotal Interaction: A Technical Guide to Tetramethylammonium Cations and Silicate Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interactions between tetramethylammonium (B1211777) (TMA) cations and silicate (B1173343) precursors, a cornerstone of modern materials science, particularly in the synthesis of zeolites and other microporous materials. Understanding this relationship at a molecular level is paramount for the rational design of advanced materials with tailored properties for applications ranging from catalysis and separations to drug delivery. This document provides a comprehensive overview of the mechanistic insights, quantitative data, and detailed experimental protocols relevant to this interaction.

The Role of Tetramethylammonium as a Structure-Directing Agent

Tetramethylammonium (TMA⁺), typically in the form of tetramethylammonium hydroxide (B78521) (TMAOH), is a widely employed organic structure-directing agent (SDA) in the hydrothermal synthesis of zeolites and other porous materials.[1][2] Its primary function is to act as a template, organizing silicate precursors in solution to form specific crystalline structures.[3] The size, charge distribution, and stability of the TMA⁺ cation under hydrothermal conditions are crucial factors that direct the assembly of silicate and aluminosilicate (B74896) frameworks.[1] This templating effect allows for the precise control of pore sizes and surface chemistries, which are essential for optimizing catalytic reactions and enhancing separation efficiencies.[2]

One of the most well-documented roles of TMA⁺ is in the formation of LTA-type zeolites.[4][5] Molecular dynamics simulations have revealed that TMA⁺ cations play a crucial role in stabilizing silicate intermediates during the initial stages of zeolite synthesis.[6] They form a protective layer around cage-like silicate polyions, shielding them from hydrolysis and subsequent decomposition.[6][7]

Stabilization of Specific Silicate Oligomers

In aqueous alkaline solutions, silicate precursors undergo hydrolysis and condensation to form a variety of oligomeric species.[8] The presence of TMA⁺ cations can selectively stabilize certain of these oligomers. The most prominent example is the cubic octameric silicate anion, [Si₈O₂₀]⁸⁻ (often denoted as Q⁸).[6] This highly symmetric, cage-like structure is formed by eight interconnected SiO₄ tetrahedra.[6]

The stabilization of the cubic octamer is a key step in the formation of certain zeolites.[9] 29Si Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying and quantifying the distribution of silicate oligomers in the presence of TMA⁺.[9] Molecular dynamics simulations have shown that TMA⁺ cations form a well-defined adsorption layer around the silicate octamer, with each cation occupying a face of the cubic structure.[10] This protective shell impedes chemical exchange and shields the oligomer from interaction with other ions in the solution.[9]

Quantitative Analysis of TMA⁺-Silicate Interactions

Computational studies have provided valuable quantitative insights into the energetics of TMA⁺-silicate interactions. These calculations help to explain the preferential formation of certain silicate structures in the presence of TMA⁺.

| Interaction/Parameter | Value | Method | Reference |

| Relative Stability of Si₈O₂₀⁸⁻·8TMA vs. Si₆O₁₅⁶⁻·6TMA | 70 kcal/mol more stable | Free Energy Calculations | [6][7] |